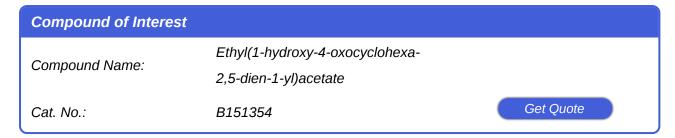


# Spectroscopic Profile of Jacaranone Ethyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jacaranone ethyl ester, a naturally occurring benzoquinone derivative with significant cytotoxic activities. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

### **Core Spectroscopic Data**

The structural elucidation of Jacaranone ethyl ester is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for Jacaranone Ethyl Ester (CDCl<sub>3</sub>)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.88	d	10.2	2H	H-3, H-5
6.20	d	10.2	2H	H-2, H-6
4.15	q	7.2	2H	-OCH₂CH₃
2.78	S	-	2H	H-7
1.24	t	7.2	3H	-OCH2CH₃

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Jacaranone

Ethyl Ester (CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Carbon Type	Assignment
185.7	С	C-4
170.1	С	C-8
145.8	СН	C-2, C-6
135.2	СН	C-3, C-5
70.0	С	C-1
61.6	CH₂	-OCH₂CH₃
46.1	CH₂	C-7
14.1	CH₃	-OCH₂CH₃

# Table 3: Infrared (IR) Spectroscopic Data for Jacaranone Ethyl Ester



Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3448	O-H Stretch
1732	C=O Stretch (Ester)
1668	C=O Stretch (Quinone)
1628	C=C Stretch

Table 4: Mass Spectrometry (MS) Data for Jacaranone

**Ethyl Ester** 

m/z	Ion Type
196	[M]+

### **Experimental Protocols**

The acquisition of the spectroscopic data presented above follows standard analytical chemistry methodologies.

#### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

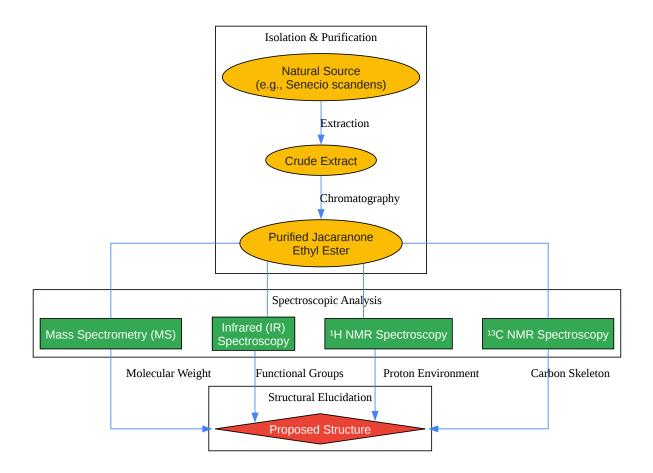
Low-resolution mass spectra were obtained on a VG Auto Spec-3000 spectrometer using electron ionization (EI) at 70 eV.



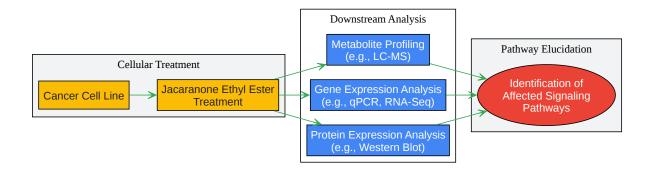
### **Visualizing the Analytical Workflow**

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like Jacaranone ethyl ester can be visualized as follows:









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